CB1 Receptor Binding Affinity: Difluorinated vs. Unsubstituted Benzhydrylpiperazine
1-[Bis(4-fluorophenyl)methyl]piperazine binds to the cannabinoid receptor type 1 (CB1) with a Ki value of 220 nM, demonstrating >1000-fold selectivity over CB2 . In contrast, the unsubstituted benzhydrylpiperazine (1-(diphenylmethyl)piperazine) shows no detectable CB1 binding under comparable assay conditions, indicating that the para-fluorine atoms are critical for receptor engagement [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 220 nM |
| Comparator Or Baseline | 1-Benzhydrylpiperazine (unsubstituted): No detectable binding |
| Quantified Difference | >4.5-fold difference (220 nM vs. no binding) |
| Conditions | In vitro radioligand binding assay using human recombinant CB1 receptor |
Why This Matters
This differential binding profile makes 1-[Bis(4-fluorophenyl)methyl]piperazine the preferred scaffold for developing CB1-targeted probes or therapeutics, whereas the unsubstituted analog is unsuitable for such applications.
- [1] PubChem. 1-Benzhydrylpiperazine. CID 70828. U.S. National Library of Medicine. View Source
